molecular formula C21H24N2O2 B1504418 Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-23-3

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1504418
CAS No.: 1160247-23-3
M. Wt: 336.4 g/mol
InChI Key: HWOPIKPGZDTYJV-UHFFFAOYSA-N
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Description

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Biochemical Analysis

Biochemical Properties

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa cells . The compound interacts with cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) proteins, demonstrating strong binding affinities and appropriate binding poses in the active sites of these targets . These interactions suggest that Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate may act as an inhibitor of these enzymes, thereby influencing cellular processes.

Cellular Effects

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antiproliferative activity against cancer cell lines indicates its potential to inhibit cell growth and induce apoptosis . Additionally, Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate may alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interactions with specific biomolecules. The compound binds to the active sites of CDKs, c-Met, and EGFR proteins, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The strong binding affinities and appropriate binding poses of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate suggest that it may serve as a potent inhibitor of these enzymes, thereby exerting its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged effects on cell function . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings.

Dosage Effects in Animal Models

The effects of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower dosages, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher dosages, toxic effects may be observed, including potential damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Enzymes involved in the metabolism of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate include those responsible for its biotransformation and elimination from the body. Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to penetrate cell membranes and reach target sites is essential for its biochemical effects. Additionally, the distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate within tissues may determine its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step procedures. One common approach is the cyclization of an indoline derivative with a piperidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) to deprotonate the indoline, followed by the addition of a piperidine derivative to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl group and the methyl substitution on the spirocyclic framework can lead to distinct interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOPIKPGZDTYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678288
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-23-3
Record name Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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